5-Nitro-2-(phenylsulfonyl)pyridine
CAS No.: 69770-61-2
Cat. No.: VC7994904
Molecular Formula: C11H8N2O4S
Molecular Weight: 264.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69770-61-2 |
---|---|
Molecular Formula | C11H8N2O4S |
Molecular Weight | 264.26 g/mol |
IUPAC Name | 2-(benzenesulfonyl)-5-nitropyridine |
Standard InChI | InChI=1S/C11H8N2O4S/c14-13(15)9-6-7-11(12-8-9)18(16,17)10-4-2-1-3-5-10/h1-8H |
Standard InChI Key | NVIZNXXUBXUVGG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Regiochemical Considerations
Comparative Analysis of Nitropyridine Isomers
Property | 3-Nitro-2-(phenylsulfonyl)pyridine | Hypothetical 5-Nitro Isomer |
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Directing effects | Nitro at meta to sulfonyl | Nitro at para to sulfonyl |
Synthetic feasibility | Well-documented | Theoretically challenging |
Melting point | 171–173°C | Not reported |
CAS registry | 188429-02-9 | Not assigned |
Synthetic Strategies and Challenges
Direct Nitration of 2-(Phenylsulfonyl)pyridine
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Obstacle: As demonstrated in the nitration of 2-aminopyridine (yielding 5-nitro-2-aminopyridine via microreactor methods ), position 5 is accessible only when the directing group (e.g., -NH₂) provides ortho/para activation. The sulfonyl group’s meta-directing nature precludes analogous 5-nitration.
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Alternative approach: Introducing a temporary activating group at position 5 prior to sulfonation. For example, a bromine atom could be installed via electrophilic substitution, followed by sulfonation at position 2 and nitration at position 5 via metal-catalyzed cross-coupling.
Modular Assembly via Cross-Coupling
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Step 1: Synthesize 5-nitro-2-bromopyridine through directed ortho-metalation (DoM) of 2-bromopyridine, followed by nitration.
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Step 2: Perform a palladium-catalyzed sulfonation using phenylsulfonyl chloride. Reported yields for analogous reactions range from 60–80%.
Hypothetical Physicochemical Properties
Predicted Spectral Data
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IR spectroscopy:
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ν(NO₂) asym/sym: 1520–1560 cm⁻¹ and 1340–1380 cm⁻¹
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ν(SO₂): 1150–1200 cm⁻¹
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¹H NMR:
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Pyridine H-3 and H-4: δ 8.2–8.5 ppm (doublets, J = 5–6 Hz)
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H-6: δ 7.9–8.1 ppm (triplet, J = 2 Hz)
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Stability and Reactivity
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Thermal stability: Likely decomposes above 200°C due to nitro group lability.
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Hydrolytic sensitivity: Susceptible to nucleophilic attack at the sulfonyl group under basic conditions.
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